2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide
Description
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide (CAS: 1311316-94-5) is a piperidine-based compound featuring a 4-methoxyphenyl substituent at the 2-position, a methyl group at the 1-position, and a carboxamide moiety at the 3-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16-12(17)8-7-11(14(15)18)13(16)9-3-5-10(19-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAIAWMVNWGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide typically involves the reaction of 4-methoxyphenylacetic acid with piperidine derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methoxyphenylacetic acid is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide.
Reduction: Formation of 2-(4-Methoxyphenyl)-1-methyl-6-hydroxypiperidine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs.
- Steric effects : Bulky substituents (e.g., trifluoroethyl in the furopyridine analogue) may hinder rotational freedom, affecting binding interactions in biological systems .
Electronic and Photophysical Properties
Evidence from quinazoline derivatives (e.g., compounds 6a–l in ) highlights substituent-dependent trends:
- Emission spectra : Methoxy groups induce red shifts in emission maxima (e.g., compound 6l at λ~450 nm in DMF) due to enhanced π-electron delocalization. In contrast, chloro substituents (e.g., 6c ) reduce emission intensity and wavelength .
- Solvent interactions : The methoxy group in the target compound likely engages in dipole-dipole interactions with polar solvents like DMF, moderating ICT efficiency and emission intensity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent, insights can be extrapolated from analogues:
- Solubility : Methoxy groups improve solubility in polar solvents (e.g., DMF) compared to chloro derivatives, which exhibit lower solubility due to hydrophobic effects .
Research Findings and Implications
- Synthetic feasibility : The target compound’s synthesis likely parallels methods for analogous piperidines, employing DMF as a solvent and carboxamide-forming reagents (e.g., tetramethylisouronium hexafluorophosphate) .
- Contradictions : Fluorine, typically electron-withdrawing, can paradoxically enhance π-delocalization in specific contexts (e.g., 6h ), underscoring the need for substituent-position analysis .
Biological Activity
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, molecular targets, and relevant case studies.
The biological activity of 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways.
Molecular Targets
The compound has been shown to target:
- Acetyl-CoA Carboxylases (ACCs) : These enzymes play a critical role in fatty acid metabolism. Inhibition of ACCs has been linked to anti-cancer effects and metabolic regulation .
- Histamine Receptors : Some derivatives of piperidine compounds exhibit antihistaminic activity, suggesting potential applications in allergy treatments .
Biological Activities
Research indicates that 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide exhibits a range of biological activities:
- Anticancer Activity : The compound has demonstrated the ability to inhibit cancer cell proliferation by targeting ACCs, with IC50 values indicating potency in the low nanomolar range .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, which may be relevant for conditions such as arthritis or chronic inflammation .
- Cytotoxicity : Evaluations using human embryonic lung fibroblast cells revealed low cytotoxic effects (>100 μM), indicating a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Target | IC50 Value (nM) | Cytotoxicity (μM) | Reference |
|---|---|---|---|---|
| 7a | ACC1 | <1000 | >100 | |
| 7b | ACC2 | 172 | >100 | |
| 12a | ACC1 | <1000 | >100 | |
| 12b | ACC2 | 940 | >100 |
Case Study: Inhibition of ACCs
A study highlighted the structure-activity relationship (SAR) of various derivatives of piperidine compounds, including 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide. The most active derivative displayed comparable inhibitory activity against both ACC1 and ACC2, suggesting that modifications to the piperidine structure can enhance biological efficacy while maintaining low toxicity levels .
Q & A
Q. What are the critical synthetic challenges in preparing 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent polarity, and catalyst selection. Key challenges include:
- Cyclization Efficiency : Formation of the piperidine ring often suffers from low yields due to steric hindrance from the 4-methoxyphenyl group. Using polar aprotic solvents (e.g., DMF) enhances nucleophilicity during ring closure .
- Functional Group Compatibility : The methoxy and carboxamide groups may require protective strategies (e.g., tert-butoxycarbonyl (Boc) protection) to prevent side reactions .
- Optimization via DOE : Design of Experiments (DOE) can systematically vary factors like solvent ratio (e.g., DCM:MeOH), temperature (60–100°C), and catalyst loading (e.g., Pd(OAc)₂) to maximize yield .
Q. How is the molecular structure of this compound characterized, and what functional groups dictate its reactivity?
Key structural features include:
- Piperidine Ring : The 6-oxo group increases electrophilicity, facilitating nucleophilic attacks at the 3-carboxamide position .
- 4-Methoxyphenyl Substituent : Electron-donating methoxy groups enhance aromatic ring stability and influence π-π stacking in target binding .
- 1-Methyl Group : Steric effects from this group may hinder rotation, affecting conformational flexibility and binding kinetics .
Characterization methods: - NMR : Distinguishes methoxy (δ 3.7–3.9 ppm) and piperidine ring protons (δ 1.8–2.5 ppm) .
- X-ray Crystallography : Resolves spatial orientation of the carboxamide group relative to the piperidine ring .
Q. What initial biological screening approaches are recommended to assess this compound’s bioactivity?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-dependent luciferase systems) to evaluate IC₅₀ values .
- Antimicrobial Screening : Employ microdilution methods (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substituent Modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to alter binding affinity to hydrophobic enzyme pockets .
- Piperidine Ring Modifications : Introduce sp³-hybridized carbons at the 1-position to reduce metabolic degradation (e.g., deuterium substitution) .
- Data-Driven SAR : Use multivariate analysis to correlate logP values, steric parameters (e.g., Taft constants), and bioactivity .
Q. What computational strategies are effective in predicting and optimizing this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to identify critical hydrogen bonds with the carboxamide group .
- Quantum Chemical Calculations : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks during derivatization .
- QSAR Modeling : Train models using descriptors like polar surface area (PSA) and molar refractivity to prioritize derivatives for synthesis .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Metabolic Stability Analysis : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid oxidation of the methoxy group, which may reduce in vivo activity .
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in rodent models to adjust dosing regimens .
- Target Engagement Studies : Employ PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled carboxamide) to verify target binding in vivo .
Q. What experimental methodologies are recommended for analyzing stereochemical effects on bioactivity?
- Chiral Resolution : Use preparative HPLC with cellulose-based columns to isolate enantiomers and assess their individual IC₅₀ values .
- Circular Dichroism (CD) : Correlate optical activity with conformational stability in aqueous buffers .
- Cocrystallization Studies : Resolve enantiomer-specific interactions with target proteins (e.g., X-ray structures of R vs. S forms) .
Q. How can researchers design robust assays to evaluate off-target effects?
- Proteome-Wide Profiling : Use affinity pulldown assays coupled with mass spectrometry to identify unintended protein binders .
- hERG Channel Inhibition Screening : Patch-clamp electrophysiology to assess cardiac toxicity risks .
- Transcriptomic Analysis : RNA-seq of treated cells to detect pathway-level perturbations (e.g., apoptosis, inflammation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
